Cas no 2592-28-1 (Benzenamine,4-[2-(4-methoxyphenyl)diazenyl]-)
2592-28-1 structure
Product Name:Benzenamine,4-[2-(4-methoxyphenyl)diazenyl]-
CAS-nummer:2592-28-1
MF:C13H13N3O
MW:227.261822462082
CID:267244
PubChem ID:17430
Update Time:2025-04-19
Benzenamine,4-[2-(4-methoxyphenyl)diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-[2-(4-methoxyphenyl)diazenyl]-
- 4-[(4-methoxyphenyl)diazenyl]aniline
- DTXSID801038808
- monomethoxy-4-aminoazobenzene
- SCHEMBL11153232
- 4-((4-Methoxyphenyl)diazenyl)aniline
- BRN 0747702
- starbld0048808
- 2592-28-1
- 3-16-00-00363 (Beilstein Handbook Reference)
- Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]-
- 4-amino-4'-methoxyazobenzene
- SCHEMBL7067347
- SCHEMBL14845759
- p-((p-Methoxyphenyl)azo)aniline
- ISTLPRFJQOIQMU-UHFFFAOYSA-N
- ANILINE, p-((p-METHOXYPHENYL)AZO)-
-
- Inchi: 1S/C13H13N3O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3/b16-15+
- InChI-sleutel: ISTLPRFJQOIQMU-FOCLMDBBSA-N
- LACHT: O(C)C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 227.10599
- Monoisotopische massa: 227.105862
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 241
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 60
Experimentele eigenschappen
- Dichtheid: 1.0671 (rough estimate)
- Kookpunt: 336.78°C (rough estimate)
- Vlampunt: 198.1°C
- Brekindex: 1.5500 (estimate)
- PSA: 59.97
Benzenamine,4-[2-(4-methoxyphenyl)diazenyl]- Gerelateerde literatuur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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